Cas no 2171730-55-3 (1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide)

1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide
- EN300-1282291
- 1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide
- 2171730-55-3
-
- インチ: 1S/C10H20N4O/c11-10(15)9-1-4-14(9)8-7-13-5-2-12-3-6-13/h9,12H,1-8H2,(H2,11,15)
- InChIKey: UOBRVSZCXVEKRC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN1CCN1CCNCC1)N
計算された属性
- せいみつぶんしりょう: 212.16371127g/mol
- どういたいしつりょう: 212.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 61.6Ų
1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282291-0.1g |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 0.1g |
$1244.0 | 2023-05-26 | ||
Enamine | EN300-1282291-5.0g |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 5g |
$4102.0 | 2023-05-26 | ||
Enamine | EN300-1282291-2.5g |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 2.5g |
$2771.0 | 2023-05-26 | ||
Enamine | EN300-1282291-10.0g |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 10g |
$6082.0 | 2023-05-26 | ||
Enamine | EN300-1282291-0.05g |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 0.05g |
$1188.0 | 2023-05-26 | ||
Enamine | EN300-1282291-10000mg |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 10000mg |
$5159.0 | 2023-10-01 | ||
Enamine | EN300-1282291-250mg |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 250mg |
$1104.0 | 2023-10-01 | ||
Enamine | EN300-1282291-0.25g |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 0.25g |
$1300.0 | 2023-05-26 | ||
Enamine | EN300-1282291-50mg |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 50mg |
$1008.0 | 2023-10-01 | ||
Enamine | EN300-1282291-500mg |
1-[2-(piperazin-1-yl)ethyl]azetidine-2-carboxamide |
2171730-55-3 | 500mg |
$1152.0 | 2023-10-01 |
1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide 関連文献
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
1-2-(piperazin-1-yl)ethylazetidine-2-carboxamideに関する追加情報
Comprehensive Overview of 1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide (CAS No. 2171730-55-3): Properties, Applications, and Research Insights
1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide (CAS No. 2171730-55-3) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. The molecule combines a piperazine ring with an azetidine core, linked via an ethyl bridge, and capped with a carboxamide group. This configuration offers versatile reactivity, making it valuable for drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and central nervous system (CNS) disorders.
Recent studies highlight the compound's potential in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's, owing to its ability to modulate neurotransmitter pathways. Researchers are also exploring its role in cancer therapeutics, where its scaffold may inhibit specific kinases involved in tumor proliferation. The piperazine-azetidine hybrid structure is particularly intriguing for designing selective serotonin reuptake inhibitors (SSRIs) and dopamine agonists, aligning with the growing demand for precision medicine.
Synthetic routes to 2171730-55-3 often involve multi-step organic transformations, including N-alkylation of piperazine and ring-opening reactions of azetidine derivatives. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry (HRMS) confirms its purity, critical for preclinical studies. The compound's logP and solubility profiles suggest favorable bioavailability, a key consideration for oral drug formulations.
In the context of AI-driven drug discovery, 1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide exemplifies how computational models predict scaffold optimizations. Platforms like AlphaFold and quantum chemistry simulations help researchers identify binding affinities early in development, reducing trial-and-error costs. This synergy between wet-lab synthesis and in silico screening is revolutionizing the field, as evidenced by its inclusion in patent filings for novel CNS therapeutics.
Environmental and regulatory aspects of CAS 2171730-55-3 are equally pivotal. Its biodegradability and green chemistry metrics are under scrutiny to align with sustainable pharmaceutical manufacturing trends. Regulatory bodies emphasize ICH Q3D guidelines for elemental impurities, ensuring safety in final drug products. These factors position the compound as a candidate for FDA Fast Track designation in future applications.
Market analysts note rising interest in piperazine-based intermediates, driven by the global demand for neurological disorder treatments. Suppliers of 2171730-55-3 are expanding GMP-compliant production to meet preclinical demand, while academic labs leverage it for high-throughput screening (HTS) libraries. Its patent landscape reveals competitive activity, with major pharma firms exploring derivatives for orphan drug indications.
For researchers, key questions include: How does 1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide compare to analogous morpholine or pyrrolidine derivatives in potency? What metabolic stability challenges arise in vivo? Addressing these through structure-activity relationship (SAR) studies could unlock further applications, such as pain management or anti-inflammatory agents.
In summary, CAS 2171730-55-3 represents a promising scaffold at the intersection of medicinal chemistry and translational research. Its adaptability to modular synthesis and relevance to unmet medical needs underscore its potential. As the scientific community prioritizes personalized therapeutics, this compound may emerge as a cornerstone in next-generation drug design.
2171730-55-3 (1-2-(piperazin-1-yl)ethylazetidine-2-carboxamide) 関連製品
- 1013765-37-1(N-[2-(2-methoxyphenyl)ethyl]-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide)
- 39386-78-2(Gum karaya)
- 1404119-50-1(Benzo[b]thiophene, 6-bromo-5-fluoro-)
- 5766-86-9(ethyl 2-(aminooxy)propanoate)
- 886950-30-7(N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide)
- 372963-43-4(tert-Butyl N-3-Aminoadamant-1-ylcarbamate)
- 1805296-16-5(4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carbonyl chloride)
- 952974-05-9(2-5-oxo-7-(propan-2-yl)-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl-N-(3,4,5-trimethoxyphenyl)acetamide)
- 2137687-84-2(1H-Azepine-1-carboxylic acid, 4-(4-ethyl-1-piperazinyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester)
- 1337439-07-2(3-Cyclobutylpiperidine)




